Cas no 886494-87-7 (4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole)
4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole Chemical and Physical Properties
Names and Identifiers
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- 4-(2,5-DIMETHOXYPHENYL)-2(3H)-THIAZOLONE HYDRAZONE
- 4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole
- [4-(2,5-Dimethoxy-phenyl)-thiazol-2-yl]-hydrazine
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- Inchi: 1S/C11H13N3O2S/c1-15-7-3-4-10(16-2)8(5-7)9-6-17-11(13-9)14-12/h3-6H,12H2,1-2H3,(H,13,14)
- InChI Key: AGXVKEPMYAXULG-UHFFFAOYSA-N
- SMILES: S1C(NN)=NC(=C1)C1C=C(C=CC=1OC)OC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 245
- Topological Polar Surface Area: 97.6
4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM527630-1g |
4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole |
886494-87-7 | 97% | 1g |
$577 | 2023-01-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659245-1g |
4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole |
886494-87-7 | 98% | 1g |
¥7341.00 | 2024-04-26 |
4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole
Professional Introduction to 4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole (CAS No. 886494-87-7)
4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole, a compound with the chemical identifier CAS No. 886494-87-7, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, featuring a thiazole core and substituents that include dimethoxyphenyl and hydrazinyl groups, has garnered attention for its potential applications in drug discovery and therapeutic development.
The structural configuration of 4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole is particularly noteworthy due to its ability to interact with biological targets in novel ways. The presence of the thiazole ring is a hallmark of many bioactive molecules, often contributing to their pharmacological properties. Thiazole derivatives are well-documented for their role in various biological processes, including antimicrobial, anti-inflammatory, and anticancer activities. The specific substitution pattern in this compound, with the dimethoxyphenyl group at the 2-position and the hydrazinyl group at the 5-position of the thiazole ring, further enhances its potential as a pharmacophore.
In recent years, there has been a surge in research focusing on thiazole-based compounds due to their versatile biological activities. The combination of the dimethoxyphenyl moiety and the hydrazinyl group in 4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole suggests that it may exhibit unique interactions with enzymes and receptors involved in disease pathways. This has led to its exploration as a candidate for developing novel therapeutic agents.
The pharmaceutical industry has shown particular interest in hydrazinyl-containing compounds due to their reported efficacy in modulating various biological functions. The hydrazinyl group can participate in hydrogen bonding interactions, which are crucial for binding affinity and specificity. In the context of 4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole, this group may contribute to its ability to engage with biological targets such as kinases, proteases, and other enzymes relevant to metabolic and signaling pathways.
A key area of investigation has been the antimicrobial properties of thiazole derivatives. Studies have demonstrated that compounds containing the thiazole scaffold can exhibit potent activity against a range of bacterial and fungal pathogens. The structural features of 4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole may enhance its antimicrobial efficacy by interfering with essential microbial processes such as DNA replication or cell wall synthesis. This makes it a promising candidate for developing new antibiotics or antifungal agents.
The role of dimethoxy substitution in enhancing biological activity is also well-documented. The electron-donating nature of methoxy groups can influence the electronic properties of the molecule, thereby affecting its binding affinity and selectivity. In 4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole, the two methoxy groups at the para positions relative to each other may create a favorable environment for optimal interaction with biological targets.
In addition to its antimicrobial potential, 4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole has been explored for its anti-inflammatory properties. Chronic inflammation is associated with numerous diseases, including cardiovascular disorders, diabetes, and cancer. Thiazole derivatives have been shown to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The unique structural features of this compound may enable it to interfere with inflammatory cascades effectively.
The compound's potential as an anticancer agent is another area of active research. Cancer cells often exhibit altered metabolic pathways and signaling networks compared to normal cells. Thiazole derivatives have been reported to induce apoptosis and inhibit proliferation in cancer cells by targeting specific molecular pathways. The presence of both dimethoxyphenyl and hydrazinyl groups in 4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole may enhance its ability to disrupt cancer cell survival mechanisms.
Epidemiological studies have also highlighted the importance of dietary compounds that mimic thiazole structures in promoting health outcomes. While further research is needed to fully elucidate the mechanisms involved, preliminary findings suggest that compounds like 4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole may contribute to disease prevention by modulating cellular processes at the molecular level.
The synthesis of 4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity while minimizing side reactions. These efforts are crucial for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
In conclusion, 4-(2,5-Dimethoxyphenyl)-2-hydrazinylthiazole (CAS No. 886494-87-7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive molecule for developing novel therapeutic agents targeting various diseases. Continued investigation into its pharmacological properties will likely uncover additional applications and enhance our understanding of its mode of action.
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